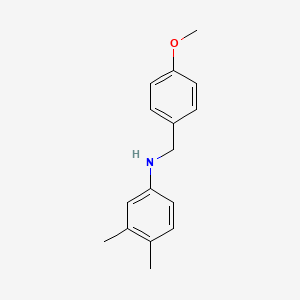

(3,4-Dimethyl-phenyl)-(4-methoxy-benzyl)-amine

説明

(3,4-Dimethyl-phenyl)-(4-methoxy-benzyl)-amine is an organic compound that belongs to the class of aromatic amines. This compound features a benzylamine structure with substituents on the phenyl ring, specifically two methyl groups at the 3 and 4 positions and a methoxy group at the 4 position of the benzyl group. The presence of these substituents can significantly influence the compound’s chemical properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dimethyl-phenyl)-(4-methoxy-benzyl)-amine can be achieved through several synthetic routes. One common method involves the reductive amination of 3,4-dimethylbenzaldehyde with 4-methoxybenzylamine. The reaction typically proceeds in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature, pressure, and solvent choice, can further streamline the synthesis.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction of the nitro group (if present) to an amine can be achieved using reducing agents like hydrogen gas with a palladium catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Conversion of nitro groups to amines.

Substitution: Introduction of halogens or other electrophiles onto the phenyl ring.

科学的研究の応用

(3,4-Dimethyl-phenyl)-(4-methoxy-benzyl)-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

作用機序

The mechanism of action of (3,4-Dimethyl-phenyl)-(4-methoxy-benzyl)-amine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the methoxy and dimethyl groups can influence its binding affinity and selectivity towards these targets.

類似化合物との比較

(3,4-Dimethyl-phenyl)-(4-hydroxy-benzyl)-amine: Similar structure but with a hydroxy group instead of a methoxy group.

(3,4-Dimethyl-phenyl)-(4-chloro-benzyl)-amine: Similar structure but with a chloro group instead of a methoxy group.

(3,4-Dimethyl-phenyl)-(4-nitro-benzyl)-amine: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness: The presence of the methoxy group in (3,4-Dimethyl-phenyl)-(4-methoxy-benzyl)-amine can enhance its solubility and influence its reactivity compared to similar compounds with different substituents

生物活性

The compound (3,4-Dimethyl-phenyl)-(4-methoxy-benzyl)-amine is a member of the amine family with potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview of its pharmacological properties, mechanisms of action, and potential applications in medicine.

Biological Activity Overview

Research has indicated that compounds similar to This compound exhibit a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The following sections detail specific activities and findings related to this compound.

1. Anti-inflammatory Activity

Studies have shown that derivatives of similar structures can significantly inhibit pro-inflammatory cytokines. For instance, compounds with similar amine functionalities demonstrated up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM , comparable to standard anti-inflammatory drugs like dexamethasone .

2. Analgesic Properties

The analgesic activity of related compounds has been documented through various assays. For example, one study reported that certain derivatives could reduce pain responses in animal models equivalent to established analgesics . The mechanism appears to involve modulation of pain pathways via central nervous system interactions.

3. Antimicrobial Activity

The antimicrobial efficacy of similar amine compounds has been assessed against various pathogens. A notable study indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values indicating potent antibacterial properties .

Case Studies

Several studies have focused on the biological implications of compounds structurally related to This compound :

- Study on Cytotoxicity : A recent investigation into a triazole derivative with a similar structure revealed selective cytotoxic effects on melanoma cells, promoting cell cycle arrest and reducing melanin production. This suggests potential applications in cancer therapy .

- Anti-tubercular Activity : Research on biphenyl analogues demonstrated enhanced efficacy against Mycobacterium tuberculosis (Mtb), suggesting that modifications in the chemical structure could lead to improved therapeutic agents for tuberculosis .

The mechanisms underlying the biological activities of This compound are multifaceted:

- Cytokine Modulation : The compound may inhibit the synthesis or release of pro-inflammatory cytokines.

- Enzyme Inhibition : Some studies suggest that similar compounds act as inhibitors of enzymes like cyclooxygenase (COX), which play crucial roles in inflammation and pain pathways .

Data Tables

特性

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-3,4-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-12-4-7-15(10-13(12)2)17-11-14-5-8-16(18-3)9-6-14/h4-10,17H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVNSNCXDDQQHJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NCC2=CC=C(C=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001325982 | |

| Record name | N-[(4-methoxyphenyl)methyl]-3,4-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001325982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24805198 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

337499-55-5 | |

| Record name | N-[(4-methoxyphenyl)methyl]-3,4-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001325982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。